N-(2-chloro-4-iodophenyl)hexanamide
Description
N-(2-Chloro-4-iodophenyl)hexanamide is a halogenated aromatic amide featuring a hexanamide chain (CH₃(CH₂)₄CONH-) attached to a 2-chloro-4-iodophenyl ring.
Properties
Molecular Formula |
C12H15ClINO |
|---|---|
Molecular Weight |
351.61 g/mol |
IUPAC Name |
N-(2-chloro-4-iodophenyl)hexanamide |
InChI |
InChI=1S/C12H15ClINO/c1-2-3-4-5-12(16)15-11-7-6-9(14)8-10(11)13/h6-8H,2-5H2,1H3,(H,15,16) |
InChI Key |
XMOBJEZIGVXYSW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)I)Cl |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexanamide, N-(2-Iodo-4-Methylphenyl) ()
- Molecular Formula: C₁₃H₁₈INO
- Molecular Weight : 331.19 g/mol
- Key Differences :
- Substituents: Methyl (electron-donating) at position 4 vs. chlorine (electron-withdrawing) in the target compound.
- Impact :
- Electronic Effects : Chlorine’s electronegativity may reduce electron density on the phenyl ring compared to methyl, altering reactivity in electrophilic substitution or enzyme-binding interactions.
- Molecular Weight: The target compound’s molecular weight is estimated at ~351.63 g/mol (calculated from C₁₂H₁₅ClINO), reflecting the heavier chlorine substituent.
N-Methylsulfonyl-6-(2-Propargyloxyphenyl)Hexanamide ()
- Biological Activity : Inhibits cytochrome P450 (CYP)-mediated arachidonic acid epoxidation (IC₅₀ = 13 µM).
- Key Differences :
- Substituents: Propargyloxy (alkynyl ether) at position 2 vs. chloro/iodo in the target compound.
- Impact :
- Mechanism : Propargyloxy groups act as mechanism-based CYP inhibitors due to reactive intermediates, while chloro/iodo substituents may exert competitive inhibition via steric or electronic modulation.
- Selectivity : Halogens like iodine could enhance selectivity for isoforms sensitive to bulky substituents (e.g., CYP4A3) .
2-Cyanoacetanilide Derivatives ()
- Examples : Compounds 13a–e (e.g., 13a: Yield 94%, mp 288°C).
- Key Differences: Backbone: Cyanoacetanilide vs. hexanamide. Impact:
- Solubility: Hexanamide’s longer alkyl chain may reduce water solubility compared to cyanoacetanilides.
- Thermal Stability: Higher melting points in cyanoacetanilides (e.g., 288°C for 13a) suggest stronger intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups) .
Table 1. Comparative Analysis of Hexanamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Biological Activity (IC₅₀) | Melting Point (°C) |
|---|---|---|---|---|---|
| N-(2-Chloro-4-Iodophenyl)Hexanamide* | C₁₂H₁₅ClINO | ~351.63 | 2-Cl, 4-I | Not reported | Not reported |
| N-(2-Iodo-4-Methylphenyl)Hexanamide | C₁₃H₁₈INO | 331.19 | 2-I, 4-CH₃ | Not reported | Not reported |
| N-Methylsulfonyl-6-(2-Propargyloxyphenyl)Hexanamide | C₁₈H₂₂N₂O₄S | 362.44 | 2-Propargyloxy | CYP Epoxidation: 13 µM | Not reported |
| 2-Cyano-N-(4-Sulfamoylphenyl)Ethanamide (13a) | C₁₆H₁₅N₅O₃S | 357.38 | 4-Sulfamoyl, cyano | Not reported | 288 |
*Calculated values for the target compound.
Key Observations:
- Halogen Effects : Iodine’s polarizability may enhance van der Waals interactions in biological targets compared to smaller halogens like chlorine.
- Synthetic Accessibility : Diazonium salt coupling () could be adapted for synthesizing the target compound using 2-chloro-4-iodoaniline as a starting material .
- Stability : The iodine substituent may increase susceptibility to photodegradation, necessitating storage in opaque containers.
Research Implications and Gaps
- Biological Screening : Prioritize assays for CYP inhibition (e.g., omega-hydroxylase/epoxidase activity) given structural parallels to compounds .
- Solubility Studies : Evaluate logP values to assess bioavailability differences relative to methyl- or sulfonamide-substituted analogs.
- Synthetic Optimization : Explore coupling reactions (e.g., Schotten-Baumann) for scalable production.
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